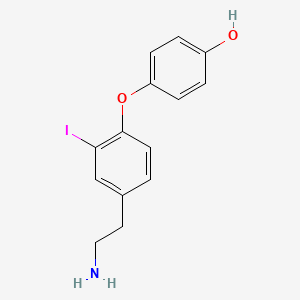

3-Iodothyronamine hydrochloride

Description

Propriétés

IUPAC Name |

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKVVMXTPQCCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675978 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-64-6, 712349-95-6 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodothyronamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3-Iodothyronamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodothyronamine hydrochloride (T1AM HCl) is an endogenous biogenic amine, a metabolite of thyroid hormone that exhibits a wide range of physiological effects, often contrary to those of classical thyroid hormones.[1][2] This technical guide provides a comprehensive overview of the current understanding of T1AM's mechanism of action, focusing on its molecular targets, signaling pathways, and metabolic fate. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the complex pharmacology of this intriguing molecule. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and presents visual diagrams of critical signaling pathways and workflows to facilitate a deeper understanding of T1AM's biological role and therapeutic potential.

Molecular Targets and Receptor Interactions

T1AM is a promiscuous ligand that interacts with a variety of cell surface and intracellular targets. Its pleiotropic effects are a consequence of its ability to engage multiple receptor systems, often with varying affinities and functional outcomes.

Trace Amine-Associated Receptor 1 (TAAR1)

The primary and most well-characterized molecular target of T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2][3] T1AM is the most potent endogenous agonist of TAAR1 discovered to date.[3]

-

Signaling Cascade: Upon binding to TAAR1, T1AM primarily activates the Gαs subunit of the heterotrimeric G protein.[4] This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to diverse cellular responses.[4] In some contexts, TAAR1 signaling can also involve G protein-independent pathways, such as those mediated by β-arrestin2.[4]

Other G Protein-Coupled Receptors (GPCRs)

While TAAR1 is a high-affinity target, T1AM also interacts with other GPCRs, which contributes to its complex pharmacological profile.[5] These interactions often occur at micromolar concentrations.[2]

-

Adrenergic Receptors: T1AM has been shown to interact with α2A-adrenergic receptors (ADRA2A) and β2-adrenergic receptors (ADRB2).[1][4][6] Its action on ADRB2 appears to be that of a positive allosteric modulator, enhancing the signaling of endogenous ligands like isoprenaline.[6][7]

-

Serotonin (B10506) Receptors: T1AM can act as a biased agonist at the serotonin 1b receptor (5-HT1b), primarily activating the Gαi/o pathway.[8]

-

Muscarinic Receptors: T1AM has been reported to be an antagonist of the muscarinic M3 receptor.[3][9]

-

Other TAARs: Besides TAAR1, T1AM is also an agonist for TAAR2 and TAAR5 with similar potency.[3]

Ion Channels

-

Transient Receptor Potential Melastatin 8 (TRPM8): T1AM has been identified as a modulator of the TRPM8 channel, a cold- and menthol-sensing ion channel.[4] This interaction may contribute to the hypothermic effects observed after T1AM administration.

Intracellular Targets

-

Mitochondria: T1AM exerts significant effects on mitochondrial function. It has been shown to inhibit mitochondrial respiration and decrease ATP production.[10][11] This is thought to be achieved by a partial block of the electron transport chain, specifically at Complex III.[11] T1AM can also increase the production of reactive oxygen species (H2O2) in mitochondria.[11]

-

Monoamine Oxidase (MAO): T1AM is a substrate for mitochondrial monoamine oxidases (MAO-A and MAO-B), which metabolize it to 3-iodothyroacetic acid (TA1).[2][4][12] This metabolic conversion is a critical aspect of T1AM's overall mechanism of action, as TA1 itself may possess biological activity.[4][13]

Quantitative Data on T1AM Interactions

The following tables summarize the available quantitative data regarding the affinity and potency of T1AM at its various molecular targets and its effects on mitochondrial function.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| TAAR1 | Human | cAMP accumulation | EC50 | ~30 nM | [1] |

| TAAR1 | Rat | cAMP accumulation | EC50 | ~25 nM | [2] |

| α2A-Adrenergic Receptor | - | - | Affinity (Ki) | Micromolar range | [1] |

| Serotonin 1b Receptor | Human | Gαi/o activation | EC50 | ~10 µM | [8] |

Table 1: Receptor Binding and Functional Potency of 3-Iodothyronamine.

| Mitochondrial Parameter | Tissue | Condition | Concentration | Effect | Reference |

| O2 Consumption (State 4) | Rat Liver | Succinate + Rotenone | 10⁻⁸ M | Significant decrease | [11] |

| O2 Consumption (State 3) | Rat Liver | Succinate + Rotenone | 10⁻⁸ M | Significant decrease | [11] |

| H2O2 Release (State 4) | Rat Liver | Succinate | ≥10⁻⁸ M | Significant increase | [11] |

| H2O2 Release (State 3) | Rat Liver | Succinate | ≥10⁻⁸ M | Significant increase | [11] |

| ATP Production | Murine Pancreatic β-cells (MIN6) | - | Concentration-dependent | Decrease | [10] |

Table 2: Effects of 3-Iodothyronamine on Mitochondrial Function.

Signaling Pathways and Metabolic Fate

The biological effects of T1AM are mediated by a complex interplay of signaling pathways initiated at the cell surface and intracellularly, as well as through its metabolic conversion.

TAAR1-Mediated Signaling Pathway

The canonical signaling pathway for T1AM involves the activation of TAAR1, leading to the production of cAMP and activation of PKA. This pathway is crucial for many of the neuromodulatory and metabolic effects of T1AM.

Caption: TAAR1 signaling pathway initiated by T1AM.

Multi-Receptor Interaction Network

T1AM's ability to interact with multiple GPCRs and ion channels results in a complex signaling network that can vary between different cell types depending on their receptor expression profiles.

Caption: T1AM's diverse molecular targets.

Metabolic Pathway of T1AM

The metabolism of T1AM by monoamine oxidases is a key determinant of its duration of action and may contribute to its overall biological effects through the production of the active metabolite TA1.

Caption: Metabolic conversion of T1AM to TA1.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of T1AM's mechanism of action. Below are outlines of key experimental protocols.

cAMP Accumulation Assay

This assay is used to determine the functional activity of T1AM at Gαs-coupled receptors like TAAR1.

-

Cell Culture: HEK293 cells are transiently or stably transfected with the receptor of interest (e.g., human TAAR1).

-

Assay Procedure:

-

Seed transfected cells in 96-well plates.

-

The following day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of T1AM hydrochloride.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based kit.

-

-

Data Analysis: Plot the cAMP concentration against the log of the T1AM concentration to generate a dose-response curve and determine the EC50 value.

Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

This technique allows for the real-time measurement of mitochondrial function in live cells.

-

Cell Culture: Plate cells (e.g., MIN6 pancreatic β-cells) in a Seahorse XF cell culture microplate.

-

Assay Procedure:

-

Hydrate the sensor cartridge of the Seahorse XF analyzer.

-

Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Equilibrate the cells in a CO2-free incubator.

-

Load the injector ports of the sensor cartridge with T1AM and other compounds for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Place the microplate in the Seahorse XF analyzer and run the assay.

-

-

Data Analysis: The Oxygen Consumption Rate (OCR) is measured over time. The basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration can be calculated from the OCR profile after sequential injections.

Western Blotting for Protein Phosphorylation

This method is used to assess the activation of downstream signaling kinases, such as ERK and CREB.[14]

-

Cell Treatment and Lysis:

-

Treat cells (e.g., NG108-15 or U87 MG) with T1AM for various times and concentrations.[14]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (from a parallel blot or after stripping and re-probing the same membrane) to determine the relative phosphorylation level.

Experimental Workflow for Investigating T1AM's Cellular Effects

The following diagram illustrates a logical workflow for characterizing the cellular mechanism of action of T1AM.

Caption: A workflow for T1AM mechanism of action studies.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with a complex mechanism of action that extends far beyond its interaction with TAAR1. Its ability to engage a range of GPCRs, modulate ion channels, and directly impact mitochondrial function underscores the challenges and opportunities in understanding its physiological role and therapeutic potential. For drug development professionals, the multi-target nature of T1AM presents both a hurdle for achieving target specificity and a potential advantage for treating complex polygenic disorders.

Future research should focus on several key areas:

-

Deorphanizing the physiological effects of T1AM: While many pharmacological effects have been documented, the specific contribution of each molecular target to the overall in vivo response remains to be fully elucidated, particularly through the use of knockout animal models for targets other than TAAR1.

-

Structure-activity relationship (SAR) studies: The development of T1AM analogs with greater selectivity for specific targets will be invaluable for dissecting its complex pharmacology and for developing novel therapeutics with improved side-effect profiles.

-

Human studies: The majority of research has been conducted in rodent models. Translating these findings to human physiology is a critical next step in evaluating the therapeutic relevance of T1AM.

By continuing to unravel the intricate molecular mechanisms of 3-iodothyronamine, the scientific community can pave the way for novel therapeutic strategies targeting the unique biology of this endogenous signaling molecule.

References

- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 4. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Multitarget Ligand 3-Iodothyronamine Modulates β-Adrenergic Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Iodothyronamine, a Novel Endogenous Modulator of Transient Receptor Potential Melastatin 8? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Iodothyronamine reduces insulin secretion in vitro via a mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Commentary: 3-Iodothyronamine Reduces Insulin Secretion In Vitro via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 3-Iodothyronamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodothyronamine hydrochloride (T1AM), an endogenous biogenic amine, has emerged as a molecule of significant interest in endocrinology and pharmacology. Structurally related to thyroid hormones, T1AM is thought to be a product of their metabolism.[1] However, its physiological effects are often distinct from and sometimes opposite to those of classical thyroid hormones.[2] T1AM is not a ligand for nuclear thyroid hormone receptors but instead exerts its effects through various other signaling pathways, most notably as a potent agonist of the trace amine-associated receptor 1 (TAAR1).[1][3] This technical guide provides an in-depth overview of the physiological role of T1AM, focusing on its mechanisms of action, quantitative physiological effects, and the experimental methodologies used to elucidate its function.

Core Physiological Effects and Mechanisms of Action

T1AM exhibits a wide range of physiological effects, primarily impacting the metabolic, cardiovascular, and neurological systems. Its primary molecular target is TAAR1, a G protein-coupled receptor.[1][3] Activation of TAAR1 by T1AM leads to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] While many of T1AM's effects are attributed to TAAR1 activation, evidence suggests the involvement of other receptors and pathways, contributing to its complex pharmacological profile.

Metabolic Effects

T1AM is a potent modulator of metabolism, generally inducing a hypometabolic state.[5] Systemic administration in rodents leads to a rapid and profound decrease in body temperature and metabolic rate.[6] It influences both glucose and lipid metabolism, favoring fatty acid over glucose catabolism and increasing ketogenesis.[1] T1AM has also been shown to increase blood glucose levels, an effect linked to the inhibition of insulin (B600854) secretion and stimulation of glucagon (B607659) secretion.[1][6]

Cardiovascular Effects

In the cardiovascular system, T1AM exerts negative inotropic and chronotropic effects, leading to a decrease in cardiac output and heart rate.[3] These effects have been observed in both in vivo and ex vivo models, such as the isolated working rat heart.[7] The cardiac actions of T1AM are thought to be mediated, at least in part, through its interaction with the cardiac aminergic system.

Neurological Effects

T1AM acts as a neuromodulator in the central nervous system.[1] Intracerebroventricular administration has been shown to influence learning and memory, modulate sleep and feeding behavior, and decrease the pain threshold.[1] T1AM can also impact dopaminergic signaling through TAAR1-dependent phosphorylation of tyrosine hydroxylase.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physiological effects of this compound from various experimental studies.

| Parameter | Species/Model | T1AM Dose/Concentration | Effect | Reference |

| Body Temperature | Mouse | 25-100 mg/kg (i.p.) | ~4°C drop in rectal temperature within 30 minutes | [7] |

| Mouse | ED50: 59 µmol/kg | Maximum temperature decrease | [7] | |

| Metabolic Rate | Mouse | 25 mg/kg (i.p.) | ~50% depression of metabolic rate | [6] |

| Blood Glucose | Mouse | Dose-dependent | Maximum of ~320 mg/dL | [6] |

| Glucagon | Mouse | Dose-dependent | ~400 pg/ml (nearly twice control) | [6] |

| Insulin Secretion | Rat INS1823/13 insulinoma cells | Dose-dependent | Prevention of glucose-stimulated insulin release | [6] |

| Cardiac Output | Isolated working rat heart | ED50: 29 µM | Dose-dependent decrease | [7] |

| Heart Rate | Isolated working rat heart | ED50: 83 µM | Dose-dependent decrease | [7] |

| Tyrosine Hydroxylase Phosphorylation (Ser19 & Ser40) | Mouse striatal slices | 1-10 µM | Increased phosphorylation | [8] |

| Exploratory Activity | Mouse | 1.32 and 4 µg/kg (i.c.v.) | Significantly increased | [9] |

| Memory (Passive Avoidance) | Mouse | 1.32 µg/kg (i.c.v.) | Facilitation of memory acquisition and retention | [9] |

| cAMP Production | U-87 MG cells | 0.1 µM | Increased cAMP production | [10] |

| Cell Viability | NG108-15 and U-87 MG cells | Starting from 0.1 µM | Slight but significant cytotoxicity | [10] |

| ERK Phosphorylation | NG108-15 cells | 1 µM | +60% increase | [10] |

| CaMKII Phosphorylation | NG108-15 cells | 10 µM | +50% increase | [10] |

| CREB Phosphorylation | U-87 MG cells | 1 µM | +70% increase | [10] |

| IL-6 Secretion (LPS/TNFα stimulated HMC3 cells) | Human microglial cells | 0.1, 1, and 10 µM | Significant dose-dependent reduction | [11] |

| IL-10 Secretion (LPS/TNFα stimulated HMC3 cells) | Human microglial cells | 0.1, 1, and 10 µM | Significant dose-dependent increase | [11] |

| Binding Affinity (TAAR1) | Species | Value | Reference |

| Potency | Human | Tyramine > β-phenethylamine > dopamine (B1211576) = octopamine (B1677172) (T1AM is a potent agonist) | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Isolated Working Rat Heart Perfusion

This ex vivo model is used to assess the direct cardiac effects of T1AM independent of systemic physiological responses.[12][13][14]

Procedure:

-

Animal Preparation: Adult rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion to wash out blood.

-

Switch to Working Mode: The left atrium is then cannulated, and the perfusion is switched to the working mode, where the buffer enters the left atrium and is ejected by the left ventricle through the aorta against a set afterload.

-

Data Acquisition: Cardiac parameters such as heart rate, aortic flow, coronary flow, and cardiac output are continuously monitored and recorded.[12]

-

T1AM Administration: After a stabilization period, T1AM is introduced into the perfusion buffer at various concentrations to determine its effects on cardiac function.

Passive Avoidance Test in Mice

This behavioral test is used to evaluate the effects of T1AM on learning and memory.[15][16][17][18][19]

Procedure:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Phase: A mouse is placed in the light compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.[16]

-

T1AM Administration: T1AM or vehicle is administered to the mice (e.g., intracerebroventricularly) at a specified time before or after the acquisition phase.

-

Retention Test: After a set period (e.g., 24 hours), the mouse is placed back into the light compartment, and the latency to enter the dark compartment is measured.[16] An increased latency is indicative of improved memory of the aversive stimulus.

In Vitro Insulin Secretion Assay (INS-1E Cells)

This assay is used to investigate the direct effects of T1AM on insulin secretion from pancreatic beta cells.[20][21][22]

Procedure:

-

Cell Culture: INS-1E cells are cultured in a suitable medium until they reach the desired confluency.

-

Pre-incubation: The cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.5 mM glucose) for a specified period.

-

Stimulation: The cells are then exposed to a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of different concentrations of T1AM for a defined incubation time.[22]

-

Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Insulin Quantification: Insulin levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling and metabolic pathways associated with this compound.

References

- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. researchgate.net [researchgate.net]

- 8. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Using an Isolated Working Rat Heart Model to Test Donor Heart Preservation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijbcp.com [ijbcp.com]

- 15. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scantox.com [scantox.com]

- 17. Passive avoidance test [panlab.com]

- 18. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 19. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Agonistic Profile of 3-Iodothyronamine Hydrochloride at Trace Amine-Associated Receptor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-Iodothyronamine hydrochloride (T1AM HCl) and its role as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). T1AM, an endogenous derivative of thyroid hormone, is recognized as the most potent endogenous agonist of TAAR1, a G protein-coupled receptor implicated in a wide array of physiological and neurological processes.[1] This document collates quantitative data on the binding and functional potency of T1AM, details essential experimental protocols for its study, and visualizes the complex signaling networks it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of TAAR1 and the development of novel therapeutics targeting this receptor.

Introduction to 3-Iodothyronamine (T1AM) and TAAR1

3-Iodothyronamine (T1AM) is a naturally occurring biogenic amine, structurally related to thyroid hormones, that has garnered significant interest for its distinct physiological effects, which are often contrary to those of classical thyroid hormones. Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead demonstrates high affinity for the Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in various tissues, including the brain, particularly in monoaminergic neurons, as well as in peripheral organs like the pancreas and stomach.[2] It is primarily an intracellular receptor, which necessitates that its ligands, such as T1AM, must cross the cell membrane to elicit a response.[2] TAAR1 activation has been shown to modulate dopaminergic, serotonergic, and noradrenergic systems, making it a promising target for the treatment of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[3]

Quantitative Analysis of T1AM Agonism at TAAR1

The potency of T1AM as a TAAR1 agonist has been quantified in various in vitro systems. The half-maximal effective concentration (EC50) for T1AM-induced signaling, typically measured as an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), varies across species.

| Species | Receptor | Assay Type | EC50 (nM) | Reference(s) |

| Rat | TAAR1 | cAMP Accumulation | 14 | [4] |

| Human | TAAR1 | cAMP Accumulation | 742.6 | [5] |

| Mouse | TAAR1 | cAMP Accumulation | ~1000 | [4] |

Note: The potency of T1AM can vary depending on the specific experimental conditions and cell lines used.

TAAR1 Signaling Pathways Activated by T1AM

Upon binding of T1AM, TAAR1 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3]

Beyond the Gs/cAMP/PKA pathway, TAAR1 activation by T1AM has been shown to engage other signaling cascades, including:

-

Gq protein coupling: Leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[6]

-

Extracellular signal-regulated kinase (ERK) pathway: TAAR1 activation can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival.[7]

-

Protein Kinase C (PKC) pathway: TAAR1 signaling can also proceed through PKC activation.[2]

-

Akt/GSK3β pathway: A β-arrestin2-dependent pathway involving the activation of Akt and subsequent inhibition of glycogen (B147801) synthase kinase 3β has also been described.[3]

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. flore.unifi.it [flore.unifi.it]

The Biosynthesis of 3-Iodothyronamine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Endogenous Formation, Experimental Protocols, and Signaling Cascades of a Novel Thyroid Hormone Metabolite

Abstract

3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormone, has garnered significant interest within the scientific community for its unique physiological effects, which are often contrary to those of classical thyroid hormones. This technical guide provides a comprehensive overview of the biosynthesis pathway of T1AM, with a focus on the enzymatic processes, key anatomical sites of production, and the downstream signaling events it triggers. Detailed experimental protocols for the investigation of its biosynthesis and a summary of relevant quantitative data are presented to aid researchers in the fields of endocrinology, pharmacology, and drug development. Furthermore, this guide outlines a method for the chemical synthesis of 3-Iodothyronamine hydrochloride, the salt form commonly utilized in research settings.

Introduction

3-Iodothyronamine (T1AM) is a biogenic amine structurally related to thyroid hormones. It is considered a metabolite of thyroxine (T4) and is formed through a series of deiodination and decarboxylation reactions[1]. Unlike its parent hormones, T1AM does not exert its effects through nuclear thyroid hormone receptors. Instead, it is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, initiating a cascade of intracellular signaling events[2][3]. The discovery of T1AM has opened new avenues for understanding the complex and multifaceted roles of thyroid hormone metabolism and signaling.

The Biosynthesis Pathway of 3-Iodothyronamine

The formation of T1AM from thyroid hormone precursors is a multi-step enzymatic process. While initially hypothesized to occur systemically, compelling evidence now points to the intestine as a primary site of T1AM biosynthesis, particularly following oral administration of levothyroxine[4][5][6][7].

The proposed biosynthetic pathway involves two key enzymatic transformations:

-

Deiodination: The sequential removal of iodine atoms from the thyronine backbone. This is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (Dio). There are three types of deiodinases (D1, D2, and D3) with varying tissue distribution and substrate specificities.

-

Decarboxylation: The removal of the carboxyl group from the alanine (B10760859) side chain of the thyroid hormone molecule. While initial hypotheses considered aromatic L-amino acid decarboxylase (AADC), recent studies have identified ornithine decarboxylase (ODC) as a key enzyme capable of decarboxylating thyroid hormone precursors[4][5][6][7].

A plausible and evidence-supported pathway for the intestinal biosynthesis of T1AM from T4 is as follows:

-

Thyroxine (T4) is taken up by intestinal cells.

-

T4 undergoes deiodination by intestinal deiodinases to form various intermediates, including 3,5,3'-triiodothyronine (T3) and subsequently 3,5-diiodothyronine (3,5-T2) .

-

3,5-T2 is then decarboxylated by ornithine decarboxylase (ODC) to yield 3,5-diiodothyronamine (T2AM) .

-

Finally, T2AM is further deiodinated to produce 3-Iodothyronamine (T1AM) .

It is important to note that alternative sequences of these reactions may also occur.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for the key enzymes involved in T1AM biosynthesis.

| Enzyme | Substrate | Product | Km | Vmax | Source |

| Iodothyronine 5'-deiodinase (Type 1) | Thyroxine (T4) | 3,3',5-triiodothyronine (T3) | ~3 µM | 63 pmol/min/mg protein | [6][8] |

| Iodothyronine 5'-deiodinase (Type 1) | 3,3',5'-triiodothyronine (rT3) | 3,3'-diiodothyronine (3,3'-T2) | 0.035 µM (at pH 6.5) | 829 pmol/min/mg protein (at pH 8.0) | [6][8] |

| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | ~200 µM | ~2 nmol CO2/h/mg protein | [9] |

Note: Specific kinetic parameters for ornithine decarboxylase with 3,5-T2 as a substrate are not yet well-defined in the literature.

T1AM Production in an Ex Vivo Model

Studies using the everted gut sac model have provided quantitative insights into the intestinal production of T1AM from T4.

| Precursor (Substrate) | Incubation Time | Product | Concentration/Amount Detected | Source |

| Thyroxine (T4) | 15 minutes | 3-Iodothyronamine (T1AM) | Dose-dependent increase, quantifiable by LC-MS/MS | [5][10] |

| 3,5-diiodothyronine (3,5-T2) | 15 minutes | 3,5-diiodothyronamine (T2AM) | Formation demonstrated by LC-MS/MS | [6] |

Experimental Protocols

Everted Gut Sac Model for T1AM Biosynthesis

This ex vivo model is instrumental in studying intestinal metabolism and transport of various compounds, including the biosynthesis of T1AM from thyroid hormone precursors.

Materials:

-

Krebs-Ringer Bicarbonate Buffer (KRBB), gassed with 95% O2 / 5% CO2

-

Thyroxine (T4) stock solution

-

Surgical instruments (scissors, forceps)

-

Glass rod for eversion

-

Surgical thread

-

Incubation bath at 37°C

-

Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer

Procedure:

-

Humanely euthanize the experimental animal (e.g., mouse) and dissect a segment of the small intestine (jejunum).

-

Gently flush the intestinal segment with ice-cold KRBB to remove luminal contents.

-

Carefully evert the intestinal segment using a moistened glass rod, ensuring the mucosal side is facing outwards.

-

Tie one end of the everted segment securely with surgical thread to form a sac.

-

Fill the sac with a precise volume of fresh KRBB.

-

Tie the other end of the sac to seal it.

-

Incubate the everted sac in a bath of KRBB containing the desired concentration of T4 at 37°C with continuous gassing.

-

After the specified incubation period (e.g., 15 minutes), remove the sac from the bath and wash it with fresh KRBB.

-

Blot the sac dry, weigh it, and homogenize the tissue in homogenization buffer on ice.

-

Process the homogenate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of T1AM by LC-MS/MS

This method allows for the sensitive and specific detection and quantification of T1AM in biological samples.

Sample Preparation:

-

To the tissue homogenate, add an internal standard (e.g., deuterated T1AM).

-

Precipitate proteins by adding a cold solvent such as methanol (B129727) or acetone, followed by vortexing and incubation on ice.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., Agilent Poroshell 120).

-

Mobile Phase A: Water with 0.05% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.05% acetic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition of the protonated molecular ion [M+H]+ of T1AM to its characteristic product ions is monitored.

-

Chemical Synthesis of this compound

The hydrochloride salt of T1AM is often preferred for in vitro and in vivo studies due to its stability and solubility. A general synthetic route is described below, which may require optimization based on laboratory conditions and available starting materials.

General Procedure:

-

Starting Material: A suitable precursor is N-Boc-3-iodotyramine.

-

Coupling Reaction: The precursor is coupled with a protected p-hydroxyphenyl boronic acid derivative via a Suzuki-Miyaura coupling reaction, catalyzed by a palladium catalyst.

-

Deprotection: The protecting groups (e.g., Boc group on the amine and any protecting group on the hydroxyl function) are removed under appropriate acidic or basic conditions.

-

Salt Formation: The resulting free base of 3-Iodothyronamine is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathways of 3-Iodothyronamine

T1AM exerts its biological effects primarily through the activation of TAAR1. This initiates a signaling cascade that can modulate various cellular processes.

Key Signaling Events:

-

TAAR1 Activation: T1AM binds to and activates TAAR1.

-

G-Protein Coupling: TAAR1 is coupled to Gs and Gq proteins.

-

Downstream Effectors:

-

Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).

-

Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC).

-

-

Further Downstream Targets: Activated PKA and PKC can phosphorylate a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB) and kinases such as extracellular signal-regulated kinase (ERK).

Visualizations

Caption: Proposed intestinal biosynthesis pathway of 3-Iodothyronamine (T1AM) from Thyroxine (T4).

Caption: Experimental workflow for the everted gut sac model to study T1AM biosynthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Induction of ornithine decarboxylase activity by growth and differentiation factors in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 3-Iodothyronamine From T4 in Murine Intestinal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ornithine decarboxylase activity is associated with proliferation but not with T3-induced differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Iodothyronamine Hydrochloride: A Comprehensive Technical Guide on its Role as a Thyroid Hormone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodothyronamine (T1AM) hydrochloride, an endogenous biogenic amine, has emerged as a fascinating thyroid hormone metabolite with a pharmacological profile often distinctly opposite to that of classical thyroid hormones.[1] Structurally derived from thyroid hormone through decarboxylation and deiodination, T1AM is not a ligand for nuclear thyroid hormone receptors but rather exerts its effects through alternative signaling pathways, primarily as a potent agonist for the trace amine-associated receptor 1 (TAAR1).[1][2] This technical guide provides an in-depth exploration of the biosynthesis, metabolism, signaling cascades, and physiological effects of T1AM, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Discovered as a naturally occurring derivative of thyroid hormone, 3-iodothyronamine (T1AM) has challenged the traditional understanding of thyroid hormone action.[3] Unlike thyroxine (T4) and triiodothyronine (T3), which primarily regulate metabolism and development through nuclear receptors over hours and days, T1AM elicits rapid, non-genomic responses.[3] Administration of T1AM in preclinical models induces profound physiological changes, including a rapid decrease in body temperature, heart rate, and cardiac output, positioning it as a potential modulator of metabolic and cardiovascular functions.[3][4][5] Its actions are primarily mediated through the G protein-coupled receptor TAAR1, a member of the trace amine-associated receptor family.[1] This guide synthesizes the current knowledge on T1AM, offering a technical overview of its biochemistry, pharmacology, and experimental investigation.

Biosynthesis and Metabolism

The production of T1AM is a multi-step enzymatic process involving the modification of thyroid hormone precursors.

Biosynthesis

While initially hypothesized to be a simple degradation product, evidence now suggests a more specific biosynthetic pathway for T1AM. The primary site for T1AM synthesis from T4 appears to be the intestine. This process involves a series of deiodination and decarboxylation steps. The key enzymes implicated are the deiodinases (DIOs), which remove iodine atoms from the thyronine backbone, and ornithine decarboxylase (ODC), which is capable of decarboxylating thyroid hormones. The intestinal expression of all three deiodinase isoforms and ODC provides the necessary molecular machinery for T1AM formation from orally administered T4.

Metabolism

Once formed, T1AM undergoes several metabolic transformations that contribute to its clearance and the termination of its biological activity. The primary metabolic pathways include:

-

Oxidative deamination: This is a major route for T1AM catabolism, leading to the formation of 3-iodothyroacetic acid (TA1).

-

Deiodination: Further removal of the remaining iodine atom produces thyronamine (B1227456) (T0AM).

-

N-acetylation: The primary amine group can be acetylated.

-

Conjugation: T1AM can be conjugated with sulfate (B86663) or glucuronide for excretion.

These metabolic processes occur in various tissues, with the liver playing a significant role.

Signaling Pathways

T1AM exerts its diverse physiological effects by interacting with specific cellular signaling pathways, most notably through the activation of TAAR1.

TAAR1-Mediated Gs-cAMP Pathway

TAAR1 is a G protein-coupled receptor that, upon activation by T1AM, couples to a stimulatory G protein (Gs). This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

References

- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

structural similarity of 3-Iodothyronamine to thyroxine

An In-depth Technical Guide to the Structural and Functional Divergence of 3-Iodothyronamine and Thyroxine

Abstract

Thyroxine (T4), the primary hormone secreted by the thyroid gland, and its metabolite, 3-Iodothyronamine (T1AM), represent a fascinating case of structural relationship translating into profound functional divergence. While T1AM is derived from T4 through enzymatic deiodination and decarboxylation, it does not function as a classical thyroid hormone. Instead, it engages entirely different signaling pathways, often eliciting physiological responses that are diametrically opposed to those of thyroxine. This technical guide provides a comprehensive analysis of the structural differences between T4 and T1AM, details their distinct signaling mechanisms, presents comparative quantitative data on their biological activities, and outlines key experimental protocols for their study. This document serves as a core reference for researchers investigating thyroid hormone metabolism, trace amine signaling, and the development of novel therapeutics targeting these pathways.

Structural Analysis: From Prohormone to Trace Amine

The fundamental difference between thyroxine (T4) and 3-iodothyronamine (T1AM) arises from two key metabolic steps: the removal of three iodine atoms and the decarboxylation of the alanine (B10760859) side chain.[1] This transformation converts a classical hormone into a signaling molecule with the characteristics of a trace amine.

The core structure of both molecules is a diphenyl ether backbone derived from two tyrosine residues.[2][3] However, the alterations to the peripheral functional groups and iodine substitutions dramatically change their chemical properties and, consequently, their biological targets. T4 is an acidic amino acid, while the removal of the carboxyl group makes T1AM a primary amine, altering its charge, polarity, and conformational flexibility.[4]

Comparative Structural Data

The following table summarizes the key structural and chemical properties of T4 and T1AM.

| Feature | Thyroxine (T4) | 3-Iodothyronamine (T1AM) | Structural Implication |

| Chemical Formula | C₁₅H₁₁I₄NO₄[2] | C₁₄H₁₄INO | Loss of CO₂, three iodine atoms, and addition of three hydrogen atoms. |

| Core Structure | Thyronine (Iodinated) | Thyronamine (Iodinated) | Shared diphenyl ether backbone.[5] |

| Side Chain | Alanine (-CH₂-CH(NH₂)-COOH) | Ethylamine (-CH₂-CH₂-NH₂) | Decarboxylation removes the acidic carboxyl group, creating a more flexible and basic amine side chain.[1] |

| Iodination | Tetra-iodinated (3, 5, 3', 5')[3] | Mono-iodinated (3)[5] | Reduced steric hindrance and altered electronic properties significantly impact receptor binding affinity. |

| Functional Class | Amino Acid | Primary Amine / Trace Amine | Shift from a classical hormone targeting nuclear receptors to a neuromodulator-like molecule targeting GPCRs. |

Signaling Pathways: A Tale of Two Receptors

The structural divergence between T4 and T1AM dictates their interaction with entirely separate cellular signaling machinery. T4 acts primarily through nuclear receptors to control gene expression, while T1AM activates G protein-coupled receptors (GPCRs) on the cell surface to initiate rapid, non-genomic responses.

Thyroxine (T4) Signaling

Thyroxine is largely considered a prohormone that is converted in peripheral tissues to the more biologically active triiodothyronine (T3) by deiodinase enzymes.[6][7] The effects of thyroid hormones are mediated through two primary pathways:

-

Genomic Pathway: T3 enters the cell and binds to high-affinity nuclear thyroid hormone receptors (TRα and TRβ).[8][9] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on DNA. In the absence of T3, this complex recruits corepressors to inhibit gene transcription. T3 binding induces a conformational change that releases corepressors and recruits coactivators, initiating the transcription of target genes involved in metabolism, growth, and development.[6][10]

-

Non-Genomic Pathway: T4 and T3 can also initiate rapid signaling from the plasma membrane by binding to sites on the integrin αvβ3 receptor.[7][11] This can activate downstream kinase cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and MAPK/ERK pathways.[8][11]

3-Iodothyronamine (T1AM) Signaling

T1AM does not bind to nuclear thyroid hormone receptors.[12] Its biological effects are mediated by a distinct set of receptors, classifying it as a "multi-target" ligand.

-

Primary Pathway (TAAR1): T1AM is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[13][14] Activation of TAAR1 is primarily linked to Gs protein stimulation, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).[15]

-

Other Targets: T1AM has been shown to interact with other receptors and channels, contributing to its diverse physiological effects. These include β-adrenergic receptors, muscarinic receptors, and transient receptor potential melastatin 8 (TRPM8) channels. In the brain, T1AM can modulate glutamatergic signaling pathways, affecting downstream effectors like CaMKII, PKC, and ERK.[16][17]

Quantitative Data: A Comparison of Biological Activity

The distinct structural properties and signaling targets of T4 and T1AM result in profoundly different, and often opposing, biological effects.

Receptor Binding Affinity

Binding affinity is a key determinant of a ligand's biological action. T3 (the active form of T4) is a high-affinity ligand for nuclear receptors, whereas T1AM shows no significant affinity for these targets but potently activates TAAR1.

| Ligand | Receptor | Binding Affinity (Kd) | Activity |

| Triiodothyronine (T3) | TRα, TRβ | ~0.06 nM[10] | High-affinity binding leads to activation of gene transcription.[10] |

| Thyroxine (T4) | TRα, TRβ | ~0.4 - 4.0 nM | Binds with 2- to 3-fold lower affinity than T3; acts as a prohormone.[18] |

| 3-Iodothyronamine (T1AM) | TRα, TRβ | No significant binding[12] | Biologically inactive at nuclear thyroid receptors. |

| 3-Iodothyronamine (T1AM) | TAAR1 | Potent Agonist | Activates Gs-coupled signaling pathways.[14] |

Comparative Physiological Effects

Administration of T4 (leading to hyperthyroidism) and T1AM in animal models produces contrasting systemic effects.

| Physiological Parameter | Effect of Excess Thyroxine (T4/T3) | Effect of 3-Iodothyronamine (T1AM) |

| Core Body Temperature | Increase (Hyperthermia)[14] | Rapid & Profound Decrease (Hypothermia)[14][19] |

| Heart Rate | Increase (Tachycardia)[14] | Decrease (Bradycardia)[14] |

| Cardiac Output | Increase[14] | Decrease[14][20] |

| Metabolic Rate | Increase[14] | Induces a complex hypometabolic state.[15] |

| Central Nervous System | Critical for development; regulates mood and cognition. | Rapidly enhances memory acquisition and reduces pain threshold.[21] |

Experimental Protocols

Investigating the distinct biology of T4 and T1AM requires specific experimental approaches tailored to their different targets and mechanisms of action.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of a ligand for its receptor.

Objective: To quantify the interaction between a ligand (e.g., T3 or T1AM analog) and a receptor (e.g., TR or TAAR1).

Methodology:

-

Preparation: Isolate cell membranes or nuclear extracts from tissues or cultured cells expressing the receptor of interest (e.g., GH1 cells for TRs, HEK293 cells transfected with TAAR1).[22]

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3).

-

Competition: In parallel, perform incubations with the radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled T3, T4, or T1AM).

-

Separation: Separate receptor-bound from free radioligand using rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to calculate the IC50, which can be converted to the inhibition constant (Ki) and used to determine the dissociation constant (Kd).[10]

References

- 1. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 2. youtube.com [youtube.com]

- 3. Chemistry of Thyroid Hormones [vivo.colostate.edu]

- 4. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. JCI - Mechanisms of thyroid hormone action [jci.org]

- 10. benchchem.com [benchchem.com]

- 11. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-iodothyronamine (T1AM) effects on glutamatergic postsynaptic signaling pathway [tesidottorato.depositolegale.it]

- 14. researchgate.net [researchgate.net]

- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 16. mdpi.com [mdpi.com]

- 17. Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thyroxine and 3,5,3'-triiodothyronine bind to the same putative receptor in hepatic nuclei of Rana catesbeiana tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Cardiac actions of thyroid hormone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacological Effects of 3-Iodothyronamine Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodothyronamine (T1AM), an endogenous derivative of thyroid hormones, has emerged as a molecule of significant interest due to its profound and rapid pharmacological effects that are often contrary to those of classical thyroid hormones. Administered in vivo as its hydrochloride salt, T1AM elicits a range of metabolic, cardiovascular, and neurological responses. This technical guide provides a comprehensive overview of the in vivo effects of 3-Iodothyronamine hydrochloride, detailing its quantitative effects, the experimental protocols used to elicit these findings, and the underlying signaling pathways. The primary molecular target for many of T1AM's actions is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, making T1AM a key tool for probing the physiological roles of this receptor system.[1][2][3] This document is intended to serve as a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Quantitative Pharmacological Data

The in vivo effects of this compound are dose-dependent and vary with the route of administration. The following tables summarize the key quantitative data from studies in rodents.

Metabolic Effects

T1AM significantly impacts energy metabolism, primarily inducing a hypometabolic state and altering glucose homeostasis.

| Parameter | Species | Route of Administration | Dose | Key Observation |

| Body Temperature | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | -2.7 ± 0.4 °C change at 30 min[4][5] |

| Mouse | Intraperitoneal (i.p.) | 50 mg/kg | -6.0 ± 0.4 °C change at 60 min[4][5] | |

| Rat | Intraperitoneal (i.p.) | 50 mg/kg | Body temperature decreased by 3-4 °C[2] | |

| Plasma Glucose | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Reached a maximum of ~320 mg/dL (~3 times normal) by 3.5 hours post-injection[6] |

| Mouse | Intracerebroventricular (i.c.v.) | 1.32 µg/kg | Rapidly increased plasma glucose in fasting mice[7] | |

| Food Intake | Mouse | Intracerebroventricular (i.c.v.) | 1.32 µg/kg | Anorexic effect in fasting mice[8] |

| Mouse | Intracerebroventricular (i.c.v.) | 20 µg/kg | Orexigenic effect in fasting mice[8] | |

| Metabolic Rate (VO₂) | Mouse | Intraperitoneal (i.p.) | 25 mg/kg | Reversibly depressed metabolic rate by ~50%[6] |

| Respiratory Quotient (RQ) | Mouse & Hamster | Intraperitoneal (i.p.) | 50 mg/kg | Reduction from ~0.9 to ~0.7, indicating a shift from carbohydrate to lipid utilization[9] |

Cardiovascular Effects

T1AM exerts significant, rapid-onset effects on the cardiovascular system, generally characterized by a reduction in cardiac function.

| Parameter | Species | Model | Concentration/Dose | Key Observation |

| Cardiac Output | Rat | Isolated Perfused Heart | 19 µM | 27 ± 5% decrease[10] |

| Rat | Isolated Perfused Heart | 25 µM | 51 ± 3% decrease[10] | |

| Rat | Isolated Perfused Heart | 38 µM | 65 ± 2% decrease[10] | |

| Heart Rate (Bradycardia) | Mouse | In vivo (i.p.) | 50 mg/kg | Rapidly induced bradycardia that lasted ~8 hours[1] |

| Rat | Isolated Perfused Heart | 37 µM (IC₅₀) | Dose-dependent decrease in heart rate[11] | |

| Systolic Blood Pressure | Rat | Isolated Perfused Heart | 38 µM | Immediate decrease in systolic aortic pressure[2] |

Neurological Effects

Central administration of T1AM has been shown to modulate learning, memory, and pain perception.

| Parameter | Species | Route of Administration | Dose | Key Observation |

| Memory Acquisition (Passive Avoidance) | Mouse | Intracerebroventricular (i.c.v.) | 0.4, 1.32, 4 µg/kg | Dose-dependent improvement in learning capacity.[12] |

| Pain Threshold (Hot Plate Test) | Mouse | Intracerebroventricular (i.c.v.) | 0.13, 0.4, 1.32, 4 µg/kg | Dose-dependent decrease in pain threshold (hyperalgesia).[12] |

| Exploratory Activity (Hole-board test) | Mouse | Intracerebroventricular (i.c.v.) | 1.32 and 4 µg/kg | Significantly increased exploratory activity.[8] |

| ERK Phosphorylation (pERK) | Mouse | Intracerebroventricular (i.c.v.) | 0.044, 0.13 µg/kg | Activated ERK in various brain regions at doses lower than those effective on behavior. |

Experimental Protocols

The following section details the methodologies for key in vivo experiments cited in the study of this compound's pharmacological effects.

Animal Models and Drug Administration

-

Animal Models: Studies are predominantly conducted in male mice (e.g., C57BL/6J, mean weight 23 ± 3 g) and rats (e.g., Sprague-Dawley).[2][12]

-

This compound Preparation: For intraperitoneal (i.p.) injection, T1AM-HCl is typically dissolved in a vehicle such as 60% dimethyl sulfoxide (B87167) (DMSO) and 40% physiological saline (pH 7.4).[2] For intracerebroventricular (i.c.v.) injection, T1AM-HCl is dissolved in a suitable vehicle for central administration.

-

Intraperitoneal (i.p.) Administration: A single bolus injection is administered into the peritoneal cavity of the animal. Doses typically range from 25 to 100 mg/kg for metabolic and cardiovascular studies.[2]

-

Intracerebroventricular (i.c.v.) Administration: Under light anesthesia, a specific volume (e.g., 10 µL for mice) of the T1AM-HCl solution is injected directly into a cerebral ventricle.[12] This method is used for assessing central neurological effects at much lower doses (in the µg/kg range).

Behavioral Assays

-

Hot Plate Test (Pain Threshold):

-

A hot plate apparatus is maintained at a constant temperature (e.g., 51.5 ± 1°C).[12]

-

Mice are individually placed on the hot plate 30 minutes after i.c.v. injection of T1AM-HCl or vehicle.[12]

-

The latency to the first sign of nociception (e.g., flinching or jumping of a hind paw) is recorded.[12]

-

A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.[12]

-

-

Passive Avoidance Test (Learning and Memory):

-

A two-compartment apparatus with a light and a dark chamber is used.[13][14][15]

-

During the acquisition phase, a mouse is placed in the light compartment. Upon entering the dark compartment, a mild, brief electrical foot-shock is delivered.[14][15]

-

In the retention test, typically 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.[14][16]

-

An increased latency to enter the dark compartment is indicative of improved learning and memory.[15]

-

Physiological and Biochemical Measurements

-

Body Temperature: Rectal temperature is measured at baseline and at various time points post-injection using a digital thermometer.[2]

-

Cardiovascular Parameters: In anesthetized animals or using radiotelemetry, heart rate and blood pressure can be continuously monitored. In ex vivo preparations like the isolated perfused working rat heart, cardiac output, heart rate, and aortic pressure are measured following perfusion with T1AM-HCl.[1][10]

-

Plasma Glucose: Blood samples are collected (e.g., from the tail vein) at specified intervals after T1AM-HCl administration, and glucose levels are measured using a glucometer.[6]

-

Western Blot for ERK Phosphorylation:

-

At a designated time after T1AM-HCl administration (e.g., 30 minutes post-i.c.v. injection), animals are euthanized, and brain regions of interest (e.g., hippocampus, frontal cortex) are dissected.[12]

-

Tissue lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[17][18]

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[17]

-

To normalize the data, the membrane is stripped and re-probed with an antibody for total ERK.[17][19]

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many of 3-Iodothyronamine's effects is the activation of the Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 Signaling Pathway

Activation of TAAR1 by T1AM primarily leads to the stimulation of the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[20][21] Downstream of PKA, the ERK/MAPK pathway can be activated.[20] There is also evidence for TAAR1 signaling through the Akt pathway.[22]

General In Vivo Experimental Workflow

The study of T1AM's in vivo effects follows a structured workflow, from hypothesis generation to data analysis and interpretation.

Conclusion

This compound is a powerful pharmacological tool with a unique profile of in vivo effects, including the induction of a hypometabolic state, negative chronotropic and inotropic cardiac effects, and modulation of neurological functions such as learning and pain perception. Its actions are primarily mediated through the trace amine-associated receptor 1, making it an invaluable compound for elucidating the physiological and pathophysiological roles of this receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted pharmacology of T1AM and its potential therapeutic applications. Further research is warranted to fully understand its long-term effects and its potential for clinical translation in areas such as neuroprotection and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]

- 4. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Normal thermoregulatory responses to 3-iodothyronamine, trace amines and amphetamine-like psychostimulants in trace amine associated receptor 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Frontiers | Central Effects of 3-Iodothyronamine Reveal a Novel Role for Mitochondrial Monoamine Oxidases [frontiersin.org]

- 8. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Iodothyronamine: a novel hormone controlling the balance between glucose and lipid utilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scantox.com [scantox.com]

- 15. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 16. Passive avoidance (step-down test) [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Hypothermic Effects of 3-Iodothyronamine (T1AM) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodothyronamine (T1AM) hydrochloride, an endogenous derivative of thyroid hormone, has garnered significant attention for its profound physiological effects, most notably its ability to induce a rapid and significant decrease in core body temperature. This technical guide provides a comprehensive overview of the current understanding of T1AM's effects on thermoregulation. It consolidates quantitative data from key preclinical studies, details the experimental protocols utilized to elicit and measure these effects, and visually elucidates the complex signaling pathways implicated in T1AM-induced hypothermia. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of T1AM and its analogs.

Introduction

3-Iodothyronamine (T1AM) is a biogenic amine derived from the metabolism of thyroid hormones.[1] Unlike its precursors, T3 and T4, T1AM does not bind to nuclear thyroid hormone receptors but instead interacts with a variety of other cellular targets, leading to a unique pharmacological profile.[1] One of the most striking in vivo effects of T1AM administration is a rapid, dose-dependent, and reversible hypothermia.[2] This has led to investigations into its potential as a therapeutic agent for conditions that may benefit from induced hypothermia, such as stroke and other ischemic injuries. This guide will delve into the quantitative aspects of T1AM's effects on body temperature, the methodologies used to study these effects, and the current understanding of its mechanism of action.

Quantitative Effects of T1AM on Body Temperature

The administration of T1AM has been consistently shown to induce a significant drop in core body temperature in various animal models. The magnitude and duration of this hypothermic effect are dose-dependent. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Intraperitoneal (i.p.) T1AM Administration on Body Temperature in Mice

| Species/Strain | Dose (mg/kg) | Maximum Temperature Change (°C) | Time to Maximum Effect | Baseline Temperature (°C) | Reference(s) |

| C57BL/6J (Male) | 25 | -2.7 ± 0.4 | 30 min | 36.3 ± 0.7 | [2][3] |

| C57BL/6J (Male) | 50 | -6.0 ± 0.4 | 60 min | 36.3 ± 0.7 | [2][3] |

| C57BL/6J (Male) | 100 | > -6.0 (lethality observed) | < 4 hours | ~37 | |

| TAAR1 KO (Male) | 25 | -3.0 ± 0.2 | 30 min | 36.2 ± 0.7 | [2] |

| TAAR1 KO (Male) | 50 | -5.6 ± 1.0 | 60 min | 36.2 ± 0.7 | [2][3] |

Table 2: Effect of Intraperitoneal (i.p.) T1AM Administration on Body Temperature in Rats

| Species/Strain | Dose (mg/kg) | Maximum Temperature Change (°C) | Time to Maximum Effect | Duration of Effect | Reference(s) |

| Sprague-Dawley | 50 | ~ -3 to -4 | Not specified | Returns to baseline after 6-7 hours | [4] |

Experimental Protocols

The following sections detail the common methodologies employed in the investigation of T1AM's effects on body temperature.

Animal Models

-

Species: Primarily mice (e.g., C57BL/6J) and rats (e.g., Sprague-Dawley) are used.[4]

-

Genetic Models: Trace Amine-Associated Receptor 1 (TAAR1) knockout (KO) mice have been instrumental in investigating the role of this receptor in T1AM's effects.[2][3]

-

Housing and Acclimation: Animals are typically housed in a controlled environment with a standard light-dark cycle and allowed to acclimatize to the experimental conditions before any procedures.

Drug Preparation and Administration

-

Compound: 3-Iodothyronamine hydrochloride is dissolved in a suitable vehicle. A common vehicle is a mixture of dimethyl sulfoxide (B87167) (DMSO) and physiological saline.[4]

-

Route of Administration: Intraperitoneal (i.p.) injection is the most frequently used route for systemic administration.[4] Intracerebroventricular (i.c.v.) injections have been used to investigate the central effects of T1AM.[5]

Body Temperature Measurement

-

Method: Rectal temperature is the most common method for measuring core body temperature in rodents.[6][4] This is typically done using a digital thermometer with a flexible probe.

-

Procedure:

-

The animal is gently restrained.

-

The thermometer probe, lubricated with a suitable substance, is inserted into the rectum to a consistent depth (e.g., 2 cm).

-

The temperature is recorded once the reading stabilizes.

-

-

Frequency: Baseline temperature is measured before drug administration. Post-injection measurements are taken at regular intervals (e.g., every 15-30 minutes for the first few hours, then less frequently) to capture the time-course of the temperature change.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the in vivo effects of T1AM on body temperature.

Signaling Pathways in T1AM-Induced Hypothermia

The precise molecular mechanisms underlying T1AM-induced hypothermia are complex and appear to involve multiple signaling pathways and receptor systems. While initially thought to be primarily mediated by the Trace Amine-Associated Receptor 1 (TAAR1), subsequent research has revealed a more intricate picture.

The Role of TAAR1

T1AM is a potent agonist of TAAR1.[3] Activation of TAAR1 is known to stimulate the production of cyclic AMP (cAMP).[3] However, studies using TAAR1 knockout mice have shown that these animals still experience a profound hypothermic response to T1AM, indicating that TAAR1 is not essential for this particular effect.[2][7]

Central vs. Peripheral Mechanisms

Evidence suggests that T1AM's thermoregulatory effects are mediated through central mechanisms. Intracerebroventricular administration of T1AM can replicate the hypothermic effect, leading to peripheral vasodilation and subsequent heat loss, particularly from the tail surface.[4][5] This centrally mediated response, which also involves hypomotility and a lack of brown adipose tissue activation, is more accurately described as anapyrexia (a regulated lowering of the body's temperature set-point) rather than hypothermia.[4][5] This action is thought to occur through neuronal activation in the hypothalamus.[5]

Involvement of Other Receptors

-

α2A-Adrenergic Receptor: T1AM has been shown to interact with the α2A-adrenergic receptor. However, the direct role of this interaction in the hypothermic response is still under investigation.

-

Transient Receptor Potential (TRP) Channels: T1AM has been identified as a modulator of TRP channels, particularly TRPM8 (the "cold" receptor) and TRPV1 (the "heat" receptor).[8] T1AM can activate TRPM8, which may contribute to the sensation of cold and subsequent physiological responses.[8] Furthermore, TRPM8 activation by T1AM has been shown to inhibit TRPV1 activity.[8]

Signaling Pathway Visualization

The following diagrams illustrate the proposed signaling pathways involved in T1AM's effects on thermoregulation.

Conclusion and Future Directions

This compound is a potent inducer of hypothermia, an effect that is dose-dependent and centrally mediated. While the precise signaling cascade is still being fully elucidated, it is clear that the mechanism is complex, involving multiple receptor systems beyond TAAR1, including adrenergic receptors and TRP channels. The ability of T1AM to lower the thermoregulatory set-point without triggering a compensatory shivering response makes it a particularly interesting candidate for therapeutic hypothermia.